Cas no 954018-84-9 (4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide)
4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide
- 954018-84-9
- AKOS024491469
- 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
- F5033-0224
- 4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide
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- Inchi: 1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20)
- InChI Key: ONZPQCRPUVLFDC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(NCC1CCN(CCOC)CC1)=O
Computed Properties
- Exact Mass: 294.17435614g/mol
- Monoisotopic Mass: 294.17435614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.6Ų
4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-0224-2μmol |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-5μmol |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-10μmol |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-20μmol |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-1mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-2mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-3mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-4mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-5mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5033-0224-10mg |
4-fluoro-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide |
954018-84-9 | 10mg |
$118.5 | 2023-09-10 |
4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide
Introduction to 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide (CAS No. 954018-84-9) and Its Emerging Applications in Chemical Biology
4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide, identified by the chemical identifier CAS No. 954018-84-9, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This molecule, featuring a fluorinated benzamide core linked to a piperidine moiety, has garnered attention due to its structural features and functional properties that make it a promising candidate for further exploration in drug discovery and molecular interactions.
The presence of a fluoro substituent at the aromatic ring of the benzamide moiety is a critical feature that influences the electronic and steric properties of the molecule. Fluorine atoms are well-known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In the context of 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide, the fluorine atom may enhance the compound's interaction with biological targets by increasing lipophilicity or altering hydrogen bonding capabilities, thereby influencing its overall efficacy.
The piperidine ring in this compound is another key structural element that contributes to its potential biological activity. Piperidine derivatives are widely recognized for their role in medicinal chemistry due to their versatility in binding to various biological targets, including enzymes and receptors. The N-substituted piperidine moiety in 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide adds an additional layer of complexity, which can be exploited to fine-tune the compound's pharmacological properties. Specifically, the 1-(2-methoxyethyl) group attached to the piperidine ring may influence solubility, permeability, and metabolic pathways, making it a valuable scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. Studies have shown that molecules featuring a combination of fluorinated benzamide and piperidine derivatives often exhibit enhanced binding affinity to proteins involved in critical biological processes. For instance, computational simulations suggest that 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide may interact with enzymes or receptors through multiple hydrogen bonds and hydrophobic interactions, potentially leading to high selectivity and potency.
In addition to its structural features, the synthetic accessibility of 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide makes it an attractive candidate for further exploration. The availability of well-established synthetic routes allows researchers to modify the compound's structure systematically, enabling the optimization of its pharmacological properties. This flexibility is particularly important in drug discovery programs where rapid iteration and diversification of molecular structures are essential for identifying lead compounds.
Current research in chemical biology increasingly focuses on understanding the role of small molecules in modulating complex biological pathways. Compounds like 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide offer a unique opportunity to explore these interactions due to their multifaceted structural features. For example, studies have begun to investigate how modifications at the fluoro substituent or the piperidine ring can alter the compound's ability to interact with specific biological targets. These investigations not only provide insights into the structure-activity relationships but also contribute to the development of new therapeutic strategies.
The integration of experimental data with computational approaches has been instrumental in advancing our understanding of how small molecules interact with biological systems. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been used to elucidate the binding modes of 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide with its target proteins. These studies have revealed that subtle changes in the compound's structure can significantly impact its binding affinity and selectivity, highlighting the importance of detailed structural optimization.
The potential applications of 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide extend beyond traditional pharmaceuticals. Researchers are exploring its use in diagnostic tools and biomarker discovery due to its ability to interact specifically with target proteins or enzymes. This capability makes it a valuable tool for developing assays that can detect or measure biological markers associated with diseases or physiological conditions.
Furthermore, the growing interest in personalized medicine has spurred research into developing small molecules that can be tailored to individual patients based on their genetic or molecular profiles. Compounds like 4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide, with their modular structures and well-defined functional groups, offer a platform for creating such personalized therapeutic agents.
In conclusion,4-fluoro-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide (CAS No. 954018-84-9) is a promising compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, including the fluoro substituent, piperidine ring, and N-substituted group, make it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents. The combination of experimental and computational approaches will continue to drive our understanding of how this compound interacts with biological targets, paving the way for new treatments and diagnostic tools.
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